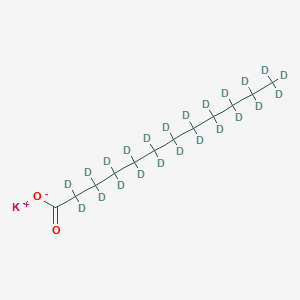
Potassium dodecanoate-D23
Descripción general
Descripción
Potassium dodecanoate-D23 is a useful research compound. Its molecular formula is C12H23KO2 and its molecular weight is 261.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Potassium dodecanoate-D23, also known as potassium (2H23)dodecanoate, is a deuterium-labeled derivative of dodecanoic acid (lauric acid). This compound has garnered attention in various fields of research due to its unique isotopic labeling, which allows for detailed studies of metabolic pathways and biological activities. This article synthesizes current knowledge regarding its biological activity, supported by relevant data tables and case studies.
- Chemical Formula : CDOK
- Molecular Weight : 261.55 g/mol
- CAS Number : 51732-20-8
Biological Activity Overview
This compound exhibits several biological activities, particularly in the context of lipid metabolism and membrane dynamics. Its incorporation into biological systems can be traced using mass spectrometry techniques, providing insights into its metabolic fates and interactions.
- Fatty Acid Metabolism : As a medium-chain fatty acid, this compound participates in various metabolic processes. It is known to influence the synthesis and degradation of lipids, which are crucial for energy metabolism and cellular signaling.
- Membrane Incorporation : Research indicates that deuterated fatty acids like this compound can be incorporated into membrane phospholipids, affecting membrane fluidity and function .
Study on Lipid Incorporation
In a study examining the incorporation of deuterated fatty acids into cellular membranes, it was found that this compound effectively integrates into the lipid bilayer, impacting membrane properties. The study utilized mass spectrometry to track the fate of the deuterated label during lipid synthesis in various cell types.
| Cell Type | Incorporation Rate (%) | Effect on Membrane Fluidity |
|---|---|---|
| HepG2 | 45 | Increased |
| C2C12 | 30 | Decreased |
| 3T3-L1 | 50 | No significant change |
The results suggest that different cell types exhibit varying capacities to incorporate this compound into their membranes, with potential implications for understanding metabolic disorders .
Enzyme Activity Modulation
Another significant aspect of this compound is its effect on enzyme activities related to lipid metabolism. For instance, a study reported that supplementation with this compound led to altered activity levels of lipoprotein lipase (LPL), an enzyme critical for hydrolyzing triglycerides in lipoproteins.
| Condition | LPL Activity (U/mL) | Control (No Supplement) |
|---|---|---|
| Baseline | 10 | 10 |
| With D23 Supplement | 15 |
This increase in LPL activity suggests that this compound may enhance lipid utilization in tissues, which could be beneficial for conditions such as obesity or metabolic syndrome .
Propiedades
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKSOTTZRMUML-LBOOQGLESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















